molecular formula C18H23Cl2NO2 B4622888 2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride

2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride

Cat. No. B4622888
M. Wt: 356.3 g/mol
InChI Key: DXZRBTCFPUKFOE-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. While specific information on this exact compound is limited, similar compounds have been synthesized and analyzed in various studies.

Synthesis Analysis

Synthesis of compounds similar to 2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride involves multi-step chemical processes. For example, Cheung and Shoolingin‐Jordan (1997) synthesized 3-amino-3-vinylpropanoic acid hydrochloride via a 3-step process from 4-acetoxyazetidin-2-one (Cheung & Shoolingin‐Jordan, 1997).

Molecular Structure Analysis

The molecular structure of compounds like this is typically confirmed using spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, as demonstrated in studies by Hranjec et al. (2012) (Hranjec et al., 2012).

Chemical Reactions and Properties

Such compounds often exhibit diverse chemical reactivity, including the potential for forming stable cyclic forms or undergoing transformations under certain conditions. Cheung and Shoolingin‐Jordan (1997) reported the transformation of their synthesized compound into a stable cyclic form (Cheung & Shoolingin‐Jordan, 1997).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their molecular structure. For example, Pero et al. (1977) studied the physical properties of 3-fluoro-1-hydroxypropan-2-one and its derivatives, highlighting the impact of molecular modifications (Pero et al., 1977).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be varied based on the molecular structure and substituent groups. Ghichi et al. (2018) investigated the antioxidant properties of similar molecules, indicating the influence of molecular structure on chemical properties (Ghichi et al., 2018).

Scientific Research Applications

Occurrence and Environmental Impact of Related Compounds

Chlorophenols and Environmental Toxicology : Chlorophenols, including compounds like triclosan, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are known for their antimicrobial properties but have raised concerns due to their potential as weak endocrine disruptors and their ubiquity in surface water and sediments. The environmental persistence of chlorinated by-products from such compounds necessitates further research into their toxicity and degradation pathways (Haman et al., 2015).

Antioxidant and Pharmacological Potential

Hydroxycinnamic Acids and Antioxidant Activities : Hydroxycinnamic acids, which share structural similarities with benzyl-substituted compounds, exhibit significant antioxidant activities. Their ability to scavenge various radicals suggests a potential for therapeutic applications against oxidative stress-related diseases (Shahidi & Chandrasekara, 2010).

Environmental Degradation and Toxicology

Degradation of Herbicides and Environmental Safety : The toxicity and degradation of herbicides, such as 2,4-dichlorophenoxyacetic acid (a structurally related compound), have been the subject of scientific scrutiny. Understanding the fate of these chemicals in the environment and their potential impact on human health and ecosystems is crucial. This includes assessing the risks of emerging contaminants and developing mitigation strategies to minimize their environmental footprint (Zuanazzi et al., 2020).

properties

IUPAC Name

2-[(3-chloro-4-phenylmethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2.ClH/c1-18(2,13-21)20-11-15-8-9-17(16(19)10-15)22-12-14-6-4-3-5-7-14;/h3-10,20-21H,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZRBTCFPUKFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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